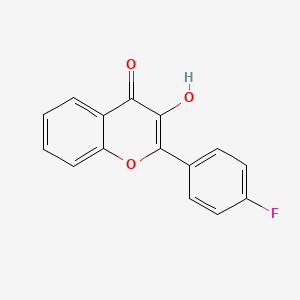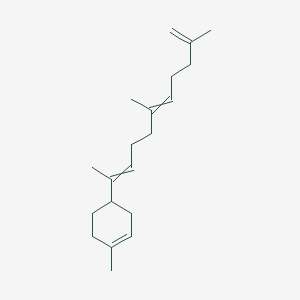![molecular formula C13H10N4O3 B13939758 5-(4-Pyridin-3-yl[1,2,3]triazol-1-yl)-furan-2-carboxylic acid methyl ester](/img/structure/B13939758.png)
5-(4-Pyridin-3-yl[1,2,3]triazol-1-yl)-furan-2-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)furan-2-carboxylate is a heterocyclic compound that combines a furan ring, a triazole ring, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)furan-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling with the furan ring: The triazole intermediate is then coupled with a furan derivative using a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
Methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)furan-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic electronics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The triazole and pyridine rings are crucial for these interactions, as they can form hydrogen bonds and π-π interactions with the target molecules.
相似化合物的比较
Similar Compounds
Methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)benzene-2-carboxylate: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
Methyl 5-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)furan-2-carboxylate is unique due to the combination of its furan, triazole, and pyridine rings. This unique structure imparts specific electronic and steric properties that can be advantageous in various applications, such as enhancing binding affinity in medicinal chemistry or improving electronic properties in materials science.
属性
分子式 |
C13H10N4O3 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC 名称 |
methyl 5-(4-pyridin-3-yltriazol-1-yl)furan-2-carboxylate |
InChI |
InChI=1S/C13H10N4O3/c1-19-13(18)11-4-5-12(20-11)17-8-10(15-16-17)9-3-2-6-14-7-9/h2-8H,1H3 |
InChI 键 |
RVSSEYFJFOVWJY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(O1)N2C=C(N=N2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid hydrochloride](/img/structure/B13939683.png)


![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)
![2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)
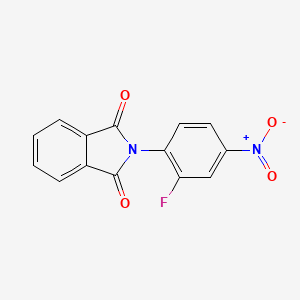
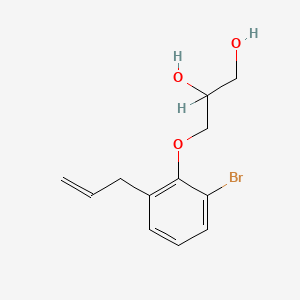

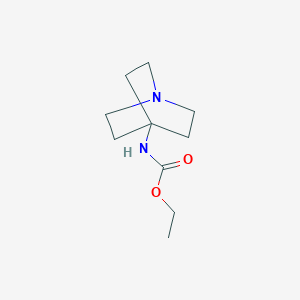
amino}methyl)furan-3-carboxylate](/img/structure/B13939734.png)
